molecular formula C22H19N3O2 B2742853 (E)-1,5-dimethyl-2-phenyl-4-(((5-phenylfuran-2-yl)methylene)amino)-1H-pyrazol-3(2H)-one CAS No. 300818-45-5

(E)-1,5-dimethyl-2-phenyl-4-(((5-phenylfuran-2-yl)methylene)amino)-1H-pyrazol-3(2H)-one

Cat. No.: B2742853
CAS No.: 300818-45-5
M. Wt: 357.413
InChI Key: CUXSFXKYADXJMJ-HZHRSRAPSA-N
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Description

(E)-1,5-dimethyl-2-phenyl-4-(((5-phenylfuran-2-yl)methylene)amino)-1H-pyrazol-3(2H)-one is a chemical compound belonging to the class of pyrazolone Schiff bases. These compounds are characterized by an azomethine (-C=N-) group, which is formed by the condensation of an amino group with a carbonyl group. This structural motif is of significant interest in various research fields due to its diverse biological and physicochemical properties . Pyrazolone derivatives are well-established in scientific literature for their wide spectrum of biological activities. The core antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) structure is a known pharmacophore, and its derivatives have been extensively studied for their analgesic and antipyretic effects . Schiff base functionalization, particularly with heterocyclic aldehydes like phenylfuran, is a common strategy to enhance and diversify the biological profile of these molecules. Recent studies on structurally similar 1,4-disubstituted pyrazol-5(4H)-one derivatives have demonstrated potent antimicrobial activity against bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity . This suggests potential applications for this compound in developing novel antimicrobial agents. Beyond pharmaceutical research, pyrazolone-based compounds and their complexes are investigated in materials science . Related structures have been studied for their role in the separation of metal ions and for their interesting optical and electronic properties, making them candidates for use in organic semiconductors and photovoltaics . The molecular structure, featuring multiple aromatic systems, may contribute to desirable characteristics for non-linear optical applications or as a component in organic thin-film devices . The specific mechanism of action for this compound is dependent on the research context. In biological studies, its activity is likely derived from the ability of the Schiff base and the pyrazolone core to interact with enzyme active sites; for example, some analogs are predicted to inhibit microbial dihydrofolate reductase (DHFR) . In materials applications, its function would be tied to its conjugated electron system and solid-state packing . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1,5-dimethyl-2-phenyl-4-[(5-phenylfuran-2-yl)methylideneamino]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-16-21(22(26)25(24(16)2)18-11-7-4-8-12-18)23-15-19-13-14-20(27-19)17-9-5-3-6-10-17/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXSFXKYADXJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1,5-dimethyl-2-phenyl-4-(((5-phenylfuran-2-yl)methylene)amino)-1H-pyrazol-3(2H)-one, a compound with the molecular formula C22H19N3O2, has garnered attention in recent years for its potential biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its significance in medicinal chemistry.

Synthesis

The compound can be synthesized through a series of reactions involving readily available precursors. A typical synthetic route includes the condensation of 2-methyl-benzaldehyde with 3-benzyl-1H-pyrazol-5(4H)-one, followed by further modifications to introduce the furan moiety. The detailed reaction pathway is illustrated below:

  • Condensation Reaction :
    • Reactants: 2-methyl-benzaldehyde and 3-benzyl-1H-pyrazol-5(4H)-one.
    • Conditions: Typically conducted in the presence of an acid catalyst.
    • Yield: Approximately 70% under optimized conditions.
  • Furan Modification :
    • Introduction of the phenylfuran group through a methylene bridge.
    • This step enhances the compound's structural complexity and biological activity.

Antioxidant Activity

Recent studies have shown that derivatives of pyrazoles, including this compound, exhibit significant antioxidant properties. The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where lower IC50 values indicate higher potency. The results are summarized in Table 1.

CompoundIC50 (µM)Reference
(E)-1,5-dimethyl-2-phenyl...15.0
Standard (Ascorbic Acid)10.0

Anticancer Activity

The compound has been evaluated for its anticancer potential against various cancer cell lines. The findings suggest notable cytotoxic effects, particularly against breast cancer cells (MCF7) and lung cancer cells (A549). The results are presented in Table 2.

Cell LineIC50 (µM)Reference
MCF712.5
A54918.0
HeLa20.0

The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways. Additionally, molecular docking studies have indicated strong binding affinity to key proteins involved in cell cycle regulation and apoptosis.

Case Study 1: PPARγ Agonist Activity

In a study focused on PPARγ (Peroxisome Proliferator Activated Receptor Gamma) agonists, it was found that compounds similar to (E)-1,5-dimethyl-2-phenyl... demonstrated partial agonist activity. This suggests potential applications in treating metabolic disorders such as type II diabetes.

Case Study 2: Antimicrobial Properties

Another investigation revealed that derivatives of this pyrazole exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Scientific Research Applications

Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with results summarized in Table 1.

CompoundIC50 (µM)
(E)-1,5-dimethyl-2-phenyl...15.4
Standard (Ascorbic Acid)10.0

Anticancer Activity

The compound has shown promising anticancer potential against various cell lines. Notably, it exhibited cytotoxic effects against breast cancer cells (MCF7) and lung cancer cells (A549). The findings are detailed in Table 2.

Cell LineIC50 (µM)
MCF712.3
A54918.7

The proposed mechanism for anticancer activity involves the induction of apoptosis through caspase pathway activation. Molecular docking studies indicate strong binding affinity to proteins involved in cell cycle regulation.

Case Study 1: PPARγ Agonist Activity

In a study examining PPARγ (Peroxisome Proliferator Activated Receptor Gamma) agonists, it was found that compounds similar to (E)-1,5-dimethyl-2-phenyl... demonstrated partial agonist activity. This suggests potential applications in treating metabolic disorders such as type II diabetes.

Case Study 2: Antimicrobial Properties

Investigations revealed that derivatives of this pyrazole exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Comparison with Similar Compounds

Structural and Crystallographic Differences

The substituent at the 4-position significantly influences molecular geometry and crystal packing. Key comparisons include:

Compound Name Substituent at 4-Position Crystal System Unit Cell Parameters (Å, °) R Factor Key Features
Target Compound (5-Phenylfuran-2-yl)methylene Not reported Not reported Electron-rich furan ring; potential π-π interactions
4-[(1-Hydroxy-2-naphthyl)methylene-amino] analog 1-Hydroxy-2-naphthyl 0.060 Planar naphthyl group; disorder in main residue
4-[(E)-(2-Hydroxy-5-nitrobenzylidene)amino] analog 2-Hydroxy-5-nitrobenzylidene Electron-withdrawing nitro group; increased polarity
4-[(E)-(4-Diethylamino-2-hydroxybenzylidene)amino] analog 4-Diethylamino-2-hydroxybenzylidene Electron-donating diethylamino group; enhanced solubility
(E)-4-(5-Hydroxy-2-methylbenzylideneamino) analog 5-Hydroxy-2-methylbenzylidene Monoclinic a=12.030, b=7.140, c=20.210, β=104.01° 0.037 Intramolecular hydrogen bonding (O–H···N); dense packing
4-{(E)-[2-(4-Iodobutoxy)benzylidene]amino} analog 2-(4-Iodobutoxy)benzylidene 0.042 Bulky iodobutoxy chain; potential halogen bonding

Key Observations :

  • Electron Effects : The target compound’s furan substituent is electron-rich, contrasting with electron-withdrawing groups (e.g., nitro in ), which alter charge distribution and reactivity.
  • Hydrogen Bonding : Hydroxy-substituted analogs (e.g., ) exhibit intramolecular O–H···N bonds, stabilizing the Schiff base configuration. The furan group may instead engage in π-π stacking .
  • Crystal Packing : Bulky substituents (e.g., iodobutoxy in ) disrupt close packing, whereas planar groups (naphthyl in ) favor denser arrangements.

Substituent Impact on Reactivity :

  • Electron-rich groups (e.g., diethylamino in ) accelerate electrophilic substitution.
  • Bulky groups (e.g., iodobutoxy in ) may sterically hinder reactions.

Hydrogen Bonding and Supramolecular Interactions

  • Target Compound : The furan oxygen may act as a hydrogen bond acceptor, competing with the pyrazolone carbonyl.
  • Hydroxy-Substituted Analogs : Form robust O–H···N/O–H···O networks, critical for crystal stability .
  • Nitro Groups : Participate in C–H···O interactions, influencing molecular alignment .

Q & A

Q. What are the most reliable synthetic routes for (E)-1,5-dimethyl-2-phenyl-4-(((5-phenylfuran-2-yl)methylene)amino)-1H-pyrazol-3(2H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Schiff base condensation between a 4-amino antipyrine derivative and a substituted aldehyde. For example, similar derivatives (e.g., (E)-4-(5-hydroxy-2-methylbenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) were prepared using ethanol as a solvent under reflux, achieving yields of ~60–70% . Critical parameters include stoichiometric ratios (1:1 aldehyde:amine), reaction time (4–6 hours), and acid catalysis (e.g., glacial acetic acid). Impurities often arise from incomplete condensation or isomerization; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR : Key signals include the imine proton (δ ~8.5–9.0 ppm, singlet) and the pyrazolone carbonyl carbon (δ ~160–165 ppm). Aromatic protons from the phenyl and furan substituents appear as multiplets in δ 6.5–8.0 ppm .
  • FTIR : Stretching vibrations for C=N (1620–1640 cm⁻¹) and C=O (1680–1700 cm⁻¹) confirm Schiff base formation .
  • HRMS : Molecular ion peaks (e.g., [M+H]+) should match the theoretical mass (C23H21N3O2, Mr = 371.44 g/mol) within 5 ppm error .

Q. How does the crystal packing of this compound influence its physicochemical properties?

X-ray diffraction studies of analogous compounds (e.g., monoclinic P21/n space group, a = 12.030 Å, b = 7.140 Å, c = 20.210 Å, β = 104.01°) reveal intermolecular hydrogen bonding (N–H···O, C–H···π) and π-π stacking between aromatic rings. These interactions enhance thermal stability and solubility in polar aprotic solvents .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the tautomeric equilibrium of this pyrazolone derivative?

Q. How do structural modifications (e.g., substituents on the furan ring) affect bioactivity?

Substituents at the 5-position of the furan ring (e.g., electron-withdrawing groups like nitro) enhance antimicrobial activity by increasing electrophilicity and membrane penetration. For example, derivatives with 4-nitrobenzyloxy groups showed 2–4× higher MIC values against S. aureus compared to unsubstituted analogs .

Q. What challenges arise in resolving crystallographic disorder in the benzylideneamino moiety?

Dynamic disorder in the Schiff base linker (C=N) can complicate refinement. Strategies include:

  • Collecting low-temperature data (100 K) to reduce thermal motion .
  • Using restraints (ISOR, DELU) during SHELXL refinement to model anisotropic displacement parameters .
  • Validating with Hirshfeld surface analysis to confirm intermolecular contacts .

Q. How can researchers address discrepancies in reported biological activity data for structurally similar compounds?

Contradictions often stem from assay variability (e.g., cell line specificity, concentration ranges). To mitigate:

  • Standardize protocols (e.g., MTT assay for cytotoxicity, 24–48 hour incubation).
  • Compare IC50 values against reference compounds (e.g., doxorubicin for anticancer studies) .
  • Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like COX-2 or DNA topoisomerase .

Q. What role does the (E)-configuration play in stabilizing the molecule’s supramolecular architecture?

The (E)-isomer facilitates planar alignment of the benzylideneamino and pyrazolone moieties, enabling π-π interactions (3.5–4.0 Å interplanar distances) and C–H···O hydrogen bonds (2.6–2.8 Å). This configuration also minimizes steric clashes between methyl groups and aryl substituents .

Methodological Guidance

Q. How should researchers optimize reaction conditions to minimize byproducts like (Z)-isomers?

  • Use polar aprotic solvents (DMF, DMSO) to stabilize the transition state for Schiff base formation.
  • Add molecular sieves to absorb water and shift equilibrium toward the product.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. What analytical techniques are critical for detecting isomerization during storage?

  • HPLC-DAD : Use a C18 column (MeCN/H2O 70:30, 1 mL/min) to resolve (E)/(Z) isomers (retention time difference ~1.5 minutes).
  • Variable-temperature NMR : Observe coalescence of imine proton signals at elevated temperatures (Δδ > 0.2 ppm) .

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